molecular formula C11H15Cl2NO B1621966 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride CAS No. 63638-93-7

4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride

Cat. No.: B1621966
CAS No.: 63638-93-7
M. Wt: 248.15 g/mol
InChI Key: PXAJMBHRLGKPQV-UHFFFAOYSA-N
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Description

4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride is a chemical compound with the molecular formula C11H15Cl2NO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its white to creamy-white crystalline powder form and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride typically involves the reaction of 4-chlorophenylmagnesium bromide with 4-piperidone. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and the maintenance of specific temperature ranges .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation can yield a ketone derivative, while substitution reactions can produce various substituted piperidinol derivatives .

Scientific Research Applications

4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride involves its interaction with specific molecular targets. As a metabolite of haloperidol, it is known to interact with dopamine receptors in the brain, contributing to its pharmacological effects. The compound’s interaction with sigma receptors is also of interest, as it may influence various neurological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride is unique due to its specific interaction with sigma receptors and its role as a haloperidol metabolite. Its distinct chemical structure allows for specific biological activities that are not observed in other similar compounds .

Properties

IUPAC Name

4-(4-chlorophenyl)piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c12-10-3-1-9(2-4-10)11(14)5-7-13-8-6-11;/h1-4,13-14H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAJMBHRLGKPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

39512-49-7 (Parent)
Record name 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063638937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70213009
Record name 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63638-93-7
Record name 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063638937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Piperidinol, 4-(4-chlorophenyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70213009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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